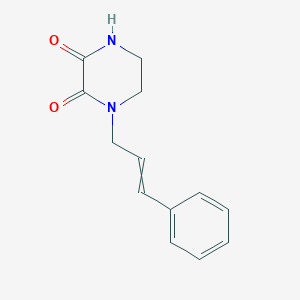
1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione is an organic compound with the molecular formula C13H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The phenylprop-2-en-1-yl group attached to the piperazine ring adds to its structural complexity and potential reactivity.
Preparation Methods
The synthesis of 1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione typically involves the reaction of piperazine with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process efficiently .
Chemical Reactions Analysis
1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione can be compared with other similar compounds, such as:
1-(3-Phenylprop-2-en-1-yl)piperazine: Lacks the dione functionality, leading to different reactivity and biological activity.
1-(3-Phenylprop-2-en-1-yl)piperidine: Contains a piperidine ring instead of a piperazine ring, resulting in different chemical and biological properties.
2-Methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl butan-1-one:
Biological Activity
1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione is a synthetic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure
The compound features a piperazine ring substituted at the 2 and 3 positions with carbonyl groups, contributing to its biological activity. The phenylprop-2-en-1-yl moiety enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound.
The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that it may activate caspase pathways, leading to programmed cell death.
Case Studies
A study evaluated the compound's efficacy against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The results showed significant cytotoxicity with IC50 values of 2.09 µM for MCF-7 and 2.08 µM for HepG2, demonstrating its potential as an anticancer agent .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 2.09 |
| HepG2 | 2.08 |
Antibacterial Activity
The antibacterial properties of this compound have also been explored.
Synthesis and Testing
A series of derivatives were synthesized to evaluate their antibacterial activity against common pathogens. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antibacterial properties, the compound exhibits anti-inflammatory effects.
Research Findings
In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was confirmed through assays measuring cytokine levels in treated cell cultures .
Properties
CAS No. |
918428-82-7 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-(3-phenylprop-2-enyl)piperazine-2,3-dione |
InChI |
InChI=1S/C13H14N2O2/c16-12-13(17)15(10-8-14-12)9-4-7-11-5-2-1-3-6-11/h1-7H,8-10H2,(H,14,16) |
InChI Key |
VOYSTOYGRWNBKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=O)N1)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















